![molecular formula C15H12N4O4S2 B2465945 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 851130-04-6](/img/structure/B2465945.png)
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,4-benzodioxin ring, an oxadiazole ring, and a thiazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as cyclization, acylation, and amination . For example, 2,3-dihydro-1,4-benzodioxin derivatives can be synthesized by the reaction of 3,4-dichloro-1,2-dihydroxybenzene with epibromohydrin in the presence of a base .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 1,4-benzodioxin ring is a seven-membered ring with one oxygen atom and one carbon atom. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The thiazole ring is also a five-membered ring, containing one nitrogen atom and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings. For example, the 1,4-benzodioxin ring can undergo reactions such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and heterocyclic rings. For example, the presence of the 1,4-benzodioxin ring would likely make the compound relatively stable and resistant to oxidation .
Scientific Research Applications
Non-Contact Optical Tweezers
Recent research has introduced a non-contact approach using optical tweezers. While not directly related to SMR000093555, this novel technique could have broader applications:
For further reading, you might find these resources helpful:
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Given the biological activities of similar compounds, it could potentially be of interest in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of SMR000093555 is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a major contributor to antibiotic resistance and tolerance .
Mode of Action
SMR000093555 interacts with DnaK, inhibiting the biofilm-forming capacity of Staphylococcus aureus . The interaction between SMR000093555 and DnaK has been confirmed through immune precipitation with anti-Flag M2 Affinity and Western blot analysis .
Biochemical Pathways
The inhibition of DnaK by SMR000093555 affects the biofilm formation pathway of Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By inhibiting DnaK, SMR000093555 disrupts this pathway, reducing the viability of the biofilm and potentially improving susceptibility to antimicrobial agents .
Pharmacokinetics
It is known that the compound exhibits a dose-dependent inhibition of biofilm formation . Significant inhibition has been observed at concentrations of 18 µM, 36 µM, and 72 µM
Result of Action
The primary result of SMR000093555’s action is the inhibition of biofilm formation by Staphylococcus aureus . This could potentially improve the effectiveness of antimicrobial treatments and reduce the severity and frequency of infections .
properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-12(17-14-16-5-6-24-14)8-25-15-19-18-13(23-15)11-7-21-9-3-1-2-4-10(9)22-11/h1-6,11H,7-8H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIRWRKDGMPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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